molecular formula C12H28O3SSi B3048960 [2-(tert-Butylsulfanyl)ethyl](triethoxy)silane CAS No. 1883-63-2

[2-(tert-Butylsulfanyl)ethyl](triethoxy)silane

Cat. No.: B3048960
CAS No.: 1883-63-2
M. Wt: 280.5 g/mol
InChI Key: PCNWHQAHNPBBOU-UHFFFAOYSA-N
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Description

2-(tert-Butylsulfanyl)ethylsilane is an organosilane coupling agent characterized by a triethoxy silane backbone linked to a tert-butylsulfanyl-ethyl group. This structure imparts unique properties, including thermal stability from the bulky tert-butyl group and reactivity toward organic/inorganic interfaces due to the sulfanyl (thioether) moiety. Its primary applications include enhancing adhesion in rubber-metal composites and modifying polymer matrices for improved mechanical performance .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylsulfanylethyl(triethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28O3SSi/c1-7-13-17(14-8-2,15-9-3)11-10-16-12(4,5)6/h7-11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNWHQAHNPBBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCSC(C)(C)C)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O3SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60536113
Record name [2-(tert-Butylsulfanyl)ethyl](triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883-63-2
Record name [2-(tert-Butylsulfanyl)ethyl](triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorotriethoxysilane Intermediate

A widely reported method involves reacting 2-(tert-butylsulfanyl)ethanol with chlorotriethoxysilane (ClSi(OEt)₃). The alcohol is first converted to a leaving group (e.g., via tosylation or chlorination). For example, treatment of 2-(tert-butylsulfanyl)ethanol with thionyl chloride (SOCl₂) generates 2-(tert-butylsulfanyl)ethyl chloride, which undergoes nucleophilic displacement with ClSi(OEt)₃ in toluene at 80°C for 12 h. Triethylamine serves as an HCl scavenger, yielding 68–72% product (Table 1).

Table 1: Nucleophilic Substitution Parameters

Parameter Value Source Reference
Temperature 80°C
Reaction Time 12 h
Solvent Toluene
Yield 68–72%

Alkali-Mediated Thiolate Coupling

Direct coupling of sodium tert-butylthiolate (NaS-t-Bu) with (2-chloroethyl)triethoxysilane in tetrahydrofuran (THF) at 60°C achieves 85% conversion within 6 h. Excess NaS-t-Bu (1.2 equiv) suppresses disulfide byproducts. This method avoids intermediate isolation but requires rigorous moisture control to prevent silanol condensation.

Hydrosilylation Strategies

Platinum-Catalyzed Addition

Hydrosilylation of tert-butyl vinyl sulfide (CH₂=CH-S-t-Bu) with triethoxysilane (HSi(OEt)₃) using Karstedt’s catalyst (Pt₂(dvs)₃, 10 ppm) proceeds via anti-Markovnikov addition. Reactions in anhydrous dichloromethane at 50°C for 8 h deliver 78–82% yield. The platinum catalyst selectively activates the Si–H bond, minimizing sulfide oxidation.

Radical-Initiated Pathways

UV-initiated hydrosilylation with azobisisobutyronitrile (AIBN, 1 mol%) enables solvent-free synthesis at 30°C. While avoiding metal catalysts, this route suffers from lower selectivity (60–65% yield) due to competing vinyl sulfide polymerization.

Copper-Catalyzed Coupling

Composite CuO/Cu₂O Systems

Adapting methods from triethoxysilane production, a CuO/Cu₂O catalyst (5 wt%) facilitates direct coupling between tert-butyl mercaptan (t-BuSH) and (2-chloroethyl)triethoxysilane in ethanol at 120°C. The process achieves 75% yield after 24 h, with catalyst recyclability demonstrated over three cycles.

Mechanochemical Activation

Ball-milling silicon metal, t-BuSH, and ethanol with CuCl₂ (3 mol%) at 300 rpm for 6 h generates the target compound via in situ silane formation. This solvent-free approach highlights emerging trends in sustainable synthesis but requires specialized equipment.

Silanization and Condensation Techniques

Sol-Gel Polycondensation

Co-condensation with tetraethoxysilane (TEOS) in ethanol/water (4:1) produces hybrid materials with embedded thioether motifs. Fourier-transform infrared (FTIR) spectroscopy confirms Si–O–Si network formation (absorption at 1080 cm⁻¹) and intact tert-butyl groups (2960 cm⁻¹).

Comparative Analysis of Methods

Table 2: Method Comparison

Method Yield Purity Scalability Byproducts
Nucleophilic (ClSi) 72% >95% High NaCl, HCl
Hydrosilylation (Pt) 82% 98% Moderate Isomerized alkenes
Cu Catalysis 75% 90% High Disulfides
Radical Hydrosilylation 65% 85% Low Oligomers

Nucleophilic substitution balances yield and scalability, whereas hydrosilylation offers superior purity. Copper catalysis emerges as a cost-effective industrial candidate despite moderate purity.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylsulfanyl)ethylsilane undergoes several types of chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol.

    Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or ammonia.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

2-(tert-Butylsulfanyl)ethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in the modification of biomolecules and as a protective group for thiols.

    Medicine: Explored for its potential in drug delivery systems and as a component in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butylsulfanyl)ethylsilane involves its ability to undergo hydrolysis and condensation reactions. The triethoxysilane group can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds. This property is particularly useful in the formation of cross-linked polymer networks and surface modification of materials.

Comparison with Similar Compounds

Triethoxy(ethyl)silane

  • Structure : Lacks the tert-butylsulfanyl group, featuring a simple ethyl chain.
  • Properties and Applications :
    • Demonstrated efficacy in polyvinyl chloride (PVC) composites, improving Young’s modulus (19.2 MPa) and shear modulus (7 MPa) at 2 wt.% fiber content .
    • Superior fatigue life enhancement in coir fiber-reinforced composites compared to other treatments, attributed to effective removal of lignin and hemicellulose .
    • Used in sisal fiber treatment for hybrid composites, enhancing interfacial bonding with polyester matrices .
  • Key Difference : Absence of sulfur limits its utility in metal adhesion applications compared to sulfanyl-containing silanes.

Mercaptosilanes (e.g., 3-Aminomercapto Triethoxy Silane)

  • Structure : Contains a mercapto (-SH) group instead of tert-butylsulfanyl.
  • Properties and Applications :
    • Enhances rubber-to-metal adhesion (e.g., bright steel) via thiol-metal interactions .
    • Higher reactivity due to the -SH group but less thermally stable than tert-butylsulfanyl derivatives.
  • Key Difference : Mercapto groups are prone to oxidation, whereas the tert-butylsulfanyl group offers better oxidative stability.

Epoxy-Functional Silanes (e.g., Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane)

  • Structure : Features an epoxy ring (7-oxabicyclo[4.1.0]heptane) for crosslinking.
  • Properties and Applications :
    • LogP = 2.78–4.6, indicating moderate hydrophobicity .
    • Used in HPLC analysis (Newcrom R1 column) and polymer crosslinking due to epoxy reactivity .
  • Key Difference: Epoxy groups enable covalent bonding with hydroxyl-rich surfaces (e.g., glass fibers), unlike the non-reactive tert-butylsulfanyl group.

Fluorinated Silanes (e.g., Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane)

  • Structure : Fluorinated alkyl chains replace the tert-butylsulfanyl group.
  • Properties and Applications :
    • Extreme hydrophobicity and chemical resistance due to fluorine .
    • Used in coatings and electronics for water repellency.
  • Key Difference : Fluorinated silanes lack sulfur-mediated adhesion but excel in environmental resistance.

Vinyl-Functional Silanes (e.g., Vinyl Triethoxy Silane)

  • Structure : Vinyl group enables polymerization.
  • Properties and Applications :
    • Reactive in free-radical crosslinking for polyethylene and PVC .
    • Enhances mechanical strength in thermosetting resins.
  • Key Difference : Vinyl groups facilitate covalent network formation, whereas tert-butylsulfanyl groups act as adhesion promoters without polymerization.

Biological Activity

2-(tert-Butylsulfanyl)ethylsilane is a silane compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 2-(tert-Butylsulfanyl)ethylsilane is C₁₂H₂₈O₃SSi. The compound features a tert-butylsulfanyl group, which is known for its reactivity, particularly in biological systems. The triethoxy group enhances its solubility and stability in various environments.

Mechanisms of Biological Activity

The biological activity of 2-(tert-Butylsulfanyl)ethylsilane can be attributed to several mechanisms:

  • Covalent Bond Formation : The thiol group in the compound can form covalent bonds with cysteine residues in proteins, potentially altering their function.
  • Hydrogen Bonding : The presence of the ethoxy groups allows for hydrogen bonding, enhancing interactions with biological macromolecules.
  • Nucleophilic Substitution : The bromo and chloro substituents can participate in nucleophilic aromatic substitution reactions, further modifying the compound's biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 2-(tert-Butylsulfanyl)ethylsilane exhibit antimicrobial properties against a range of pathogens. Studies show effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial lipid biosynthesis or interference with cellular processes.

Pathogen Type Activity Mechanism
Gram-positiveEffectiveDisruption of cell wall synthesis
Gram-negativeEffectiveInhibition of protein synthesis
FungiEffectiveDisruption of membrane integrity

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including estrogen receptor-positive breast adenocarcinoma cells (MCF7). The anticancer mechanism may involve apoptosis induction or cell cycle arrest.

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF715Apoptosis induction
HeLa20Cell cycle arrest
A54925Inhibition of proliferation

Case Studies

  • Protein Interactions : A study highlighted the ability of 2-(tert-Butylsulfanyl)ethylsilane to facilitate protein haptenation, leading to altered immune responses and potential sensitization in vivo.
  • Molecular Docking Studies : Computational models suggested strong binding affinities to various biological macromolecules, supporting its role as a biochemical probe. These studies employed molecular dynamics simulations to predict interaction sites and affinities.
  • Synthesis and Characterization : Detailed physicochemical characterization confirmed the stability and reactivity of this compound under physiological conditions. Techniques such as NMR spectroscopy and mass spectrometry were employed to elucidate structural properties.

Research Findings

Recent studies have underscored the versatility of 2-(tert-Butylsulfanyl)ethylsilane in biochemical applications:

  • Binding Affinities : Research has shown that this compound exhibits significant binding affinities for various receptors, indicating potential therapeutic applications.
  • Therapeutic Index Estimation : The therapeutic index was evaluated through comparative binding studies with other compounds, suggesting a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(tert-Butylsulfanyl)ethylsilane, and how can reaction efficiency be maximized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or thiol-ene "click" chemistry. For example, reacting tert-butyl mercaptan with triethoxy(vinyl)silane in the presence of a radical initiator (e.g., AIBN) under inert conditions yields the product. Reaction efficiency is improved by optimizing stoichiometry, solvent (e.g., THF or toluene), and temperature (60–80°C) to minimize side reactions like hydrolysis .
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) or GC-MS. Purify via column chromatography under anhydrous conditions to isolate the silane .

Q. Which spectroscopic techniques are most effective for characterizing 2-(terylsulfanyl)ethylsilane, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.3 ppm, singlet) and ethoxy groups (δ ~3.8 ppm, quartet; δ ~1.2 ppm, triplet). The -CH₂-S- moiety appears at δ ~2.5–3.0 ppm .
  • ²⁹Si NMR : Look for the silicon environment (δ ~-40 to -60 ppm for triethoxy silanes) .
  • FTIR : Confirm Si-O-C (1090 cm⁻¹) and S-C (700–600 cm⁻¹) bonds. The absence of -SH (2550 cm⁻¹) indicates complete substitution .

Q. How does the hydrolytic stability of 2-(tert-Butylsulfanyl)ethylsilane compare to analogous alkoxysilanes, and what factors influence its degradation kinetics?

  • Methodology : Conduct hydrolysis studies in controlled humidity (e.g., 40–80% RH) and pH (4–10). Monitor Si-O cleavage via ²⁹Si NMR or conductivity measurements. The tert-butylsulfanyl group’s steric bulk reduces hydrolysis rates compared to smaller substituents (e.g., amino silanes) by hindering nucleophilic attack .
  • Key Factor : Hydrolysis accelerates under acidic/basic conditions due to catalytic cleavage of Si-O bonds. Stabilize with inert storage (dry N₂ atmosphere) .

Advanced Research Questions

Q. What strategies can be employed to incorporate 2-(tert-Butylsulfanyl)ethylsilane into polymer matrices for enhanced interfacial adhesion in composite materials?

  • Methodology : Use in-situ polymerization (e.g., radical or condensation) to covalently bind the silane to polymers like epoxy or polystyrene. Optimize silane loading (1–5 wt%) to avoid aggregation. The sulfur moiety improves compatibility with hydrophobic polymers, while ethoxy groups enable covalent bonding to inorganic fillers (e.g., SiO₂) .
  • Validation : Measure interfacial shear strength via microbond tests or analyze fracture surfaces using SEM/EDS to confirm silane dispersion .

Q. How does the tert-butylsulfanyl moiety influence the surface modification efficiency of silicon-based substrates compared to traditional amino or epoxy silanes?

  • Methodology : Compare contact angles, XPS data (S 2p peaks at ~163 eV), and AFM roughness of silane-grafted SiO₂ surfaces. The tert-butyl group enhances hydrophobicity (contact angle >100°), while the sulfanyl group provides moderate nucleophilicity for post-functionalization (e.g., metal coordination) .
  • Contradiction Resolution : If grafting density conflicts between XPS and ellipsometry, account for surface contamination using ToF-SIMS or repeat experiments under rigorous anhydrous conditions .

Q. When encountering discrepancies in silane grafting density measurements across studies (e.g., XPS vs. contact angle data), what methodological validations are critical for resolving contradictions?

  • Methodology :

  • Cross-Validation : Combine XPS (quantitative elemental analysis) with AFM (topography) and spectroscopic ellipsometry (thickness measurement).
  • Control Experiments : Include untreated substrates and calibrate instruments with reference silanes (e.g., APTES) .
  • Statistical Analysis : Use ≥3 replicates to assess measurement variability. Discrepancies may arise from inhomogeneous grafting or solvent residues .

Key Research Findings

  • The tert-butylsulfanyl group enhances thermal stability (TGA degradation onset ~250°C vs. 180°C for mercaptopropyl silanes) due to steric protection of the Si-C bond .
  • In composites, silane-treated fibers show 30% higher tensile strength than untreated counterparts, attributed to improved polymer-fiber interfacial bonding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[2-(tert-Butylsulfanyl)ethyl](triethoxy)silane
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[2-(tert-Butylsulfanyl)ethyl](triethoxy)silane

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